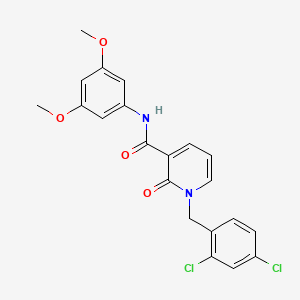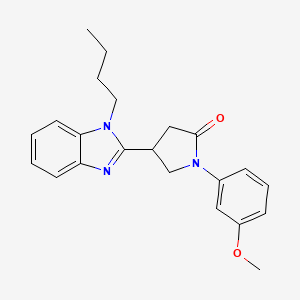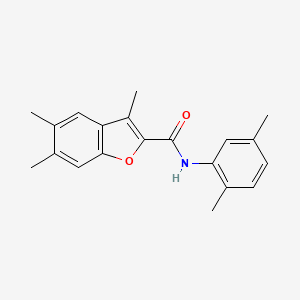
4-bromo-1-méthyl-3-(propan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and an isopropyl group at the third position.
Applications De Recherche Scientifique
4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated at the fourth position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the methyl and isopropyl groups. This can be done using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-3-(propan-2-yl)-1H-pyrazole, while oxidation with potassium permanganate can produce 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.
Mécanisme D'action
The mechanism of action of 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific enzyme or biological pathway being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group at the fifth position, making it more polar and potentially more reactive in certain chemical reactions.
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and chemical properties.
1-methyl-3-(propan-2-yl)-1H-pyrazole: This compound lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in the synthesis of various derivatives and in the study of chemical and biological processes.
Propriétés
IUPAC Name |
4-bromo-1-methyl-3-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZCDEXRXWUCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2477279.png)
![4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2477281.png)




![N-(1-cyanocyclohexyl)-2-({4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}amino)acetamide](/img/structure/B2477288.png)

![2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride](/img/structure/B2477291.png)



![2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-fluoro-1,3-benzothiazole](/img/structure/B2477300.png)
